molecular formula C9H9N3O B1304624 3-(Methylamino)-3,4-dihydroquinazolin-4-one CAS No. 60512-86-9

3-(Methylamino)-3,4-dihydroquinazolin-4-one

Cat. No.: B1304624
CAS No.: 60512-86-9
M. Wt: 175.19 g/mol
InChI Key: JKSIQISCRSIACR-UHFFFAOYSA-N
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Description

3-(Methylamino)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Alkylation : 3-(Methylamino)-3,4-dihydroquinazolin-4-one derivatives can be synthesized by reacting certain carbinols with nitriles. These compounds can undergo methylation at nitrogen atoms, and under certain conditions, the heterocycle can open, forming respective amides (Gromachevskaya et al., 2017).

Antitumor and Antimicrobial Activities

  • Antitumor Activity : Certain derivatives of this compound have shown inhibitory effects against tumor cells. For instance, some compounds have exhibited significant antiproliferative activities against various tumor cells, with potential for development as anti-cancer drugs (Zhang et al., 2021).
  • Antimicrobial Agents : Compounds containing this compound moieties have been investigated for their antimicrobial properties. Some derivatives are being explored as potential antimicrobial agents with specific activities against various microorganisms (Mallur & Badami, 2001).

Pharmaceutical Research

  • Synthesis of Medicinal Compounds : Research has focused on synthesizing new compounds with this compound derivatives for potential use in pharmaceuticals. These studies include the development of anticonvulsant, analgesic, and anti-HIV agents, indicating the broad spectrum of pharmaceutical applications (Archana et al., 2002).

Methodological Innovations

  • Eco-Friendly Synthesis Methods : There has been a focus on developing more environmentally friendly methods for synthesizing this compound derivatives. This includes using eco-friendly solvents and catalysts, highlighting the shift towards greener chemistry in pharmaceutical research (Almarhoon et al., 2019).

Properties

IUPAC Name

3-(methylamino)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-10-12-6-11-8-5-3-2-4-7(8)9(12)13/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSIQISCRSIACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380368
Record name 3-(Methylamino)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60512-86-9
Record name 3-(Methylamino)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylamino)-3,4-dihydroquinazolin-4-one
Reactant of Route 2
3-(Methylamino)-3,4-dihydroquinazolin-4-one
Reactant of Route 3
3-(Methylamino)-3,4-dihydroquinazolin-4-one
Reactant of Route 4
3-(Methylamino)-3,4-dihydroquinazolin-4-one
Reactant of Route 5
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Reactant of Route 6
3-(Methylamino)-3,4-dihydroquinazolin-4-one

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